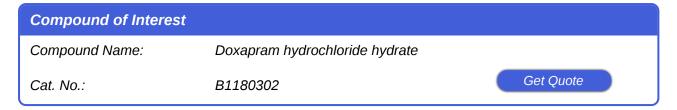


Pharmacological Profile of Doxapram Hydrochloride Hydrate: A Technical Guide for Researchers

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Abstract

Doxapram hydrochloride hydrate is a well-established central nervous system and respiratory stimulant.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, intended for professionals in research and drug development. The document details the mechanism of action, pharmacodynamic and pharmacokinetic properties, and established clinical applications of Doxapram. A core focus is placed on its dosedependent dual mechanism involving peripheral chemoreceptors and central respiratory centers.[4][5] Quantitative data are systematically presented in tabular format, and key experimental methodologies are described to provide a practical framework for future research. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the agent's function and evaluation.

Introduction

Doxapram hydrochloride hydrate, a white to off-white crystalline powder, is a potent analeptic agent used clinically to counteract respiratory depression.[1][5] It is primarily indicated for post-anesthesia respiratory depression, drug-induced CNS depression, and acute hypercapnia in patients with chronic obstructive pulmonary disease (COPD).[1][4][5]



Doxapram's primary therapeutic effect is an increase in tidal volume and, to a lesser extent, an increase in respiratory rate.[5][6] This document serves as an in-depth resource, consolidating the pharmacological data and experimental knowledge essential for the scientific community.

Mechanism of Action

Doxapram's respiratory stimulant effects are mediated through a dual mechanism that is dosedependent.

- Peripheral Chemoreceptor Stimulation: At lower doses, Doxapram primarily stimulates peripheral chemoreceptors located in the carotid bodies.[2][4][5] This action is believed to involve the inhibition of potassium channels, specifically TASK-1 and TASK-3 channels, in the glomus cells of the carotid body.[7][8][9] Inhibition of these channels leads to cell depolarization, an increase in intracellular calcium, and subsequent activation of neural pathways that signal the brainstem to increase respiratory drive.[1][7]
- Central Nervous System Stimulation: As the dosage increases, Doxapram directly stimulates the central respiratory centers in the medulla oblongata.[1][4][5] With progressively higher doses, other parts of the brain and spinal cord are also stimulated.[4][5]

This dual action enhances the body's natural response to changes in blood levels of carbon dioxide, oxygen, and pH.[1][7]

Caption: Doxapram's dual mechanism of action.

Pharmacodynamics

The primary pharmacodynamic effect of Doxapram is the stimulation of respiration. Following intravenous administration, the onset of action is rapid, with a peak effect observed within one to two minutes.[5][10] The duration of this effect is relatively short, lasting approximately 5 to 12 minutes after a single injection.[5][10]

Doxapram administration may also induce a pressor response, characterized by a modest increase in blood pressure.[5] This effect is attributed to an improvement in cardiac output, resulting from an increased release of catecholamines, rather than peripheral vasoconstriction. [5][6][11]



Table 1: Pharmacodynamic Profile of Intravenous

Doxapram

Parameter	Value	Reference(s)
Onset of Action	20 - 40 seconds	[5][10]
Peak Effect	1 - 2 minutes	[5][10]
Duration of Effect	5 - 12 minutes	[5][10]
Primary Effect	Increased tidal volume	[5][6]
Secondary Effect	Slight increase in respiratory rate	[5]

Table 2: Inhibitory Concentrations of Doxapram

Target	IC50 / EC50	Reference(s)
TASK-1 Channel	EC50: 410 nM	[8]
TASK-3 Channel	EC50: 37 μM	[8]
TASK-1/TASK-3 Heterodimer	EC50: 9 μM	[8]
Ca ²⁺ -activated K ⁺ current	IC50: ~13 μM	[8]
Ca ²⁺ -independent K ⁺ current	IC50: ~20 μM	[8]

Pharmacokinetics

Doxapram is metabolized extensively in the liver into an active metabolite, ketodoxapram.[5] Both the parent drug and its metabolite contribute to the pharmacological effect.[12][13] Less than 5% of an intravenous dose is excreted unchanged in the urine.[13]

Table 3: Pharmacokinetic Parameters of Doxapram



Parameter	Population	Value	Reference(s)
Half-Life (t½)	Adults	3.4 hours (Range: 2.4 - 4.1 h)	[10][13]
Neonates	8.17 ± 4.13 hours	[10]	
Neonates (Refractory Apnea)	9.9 ± 2.9 hours	[14]	_
Volume of Distribution (Vd)	Adults	1.5 L/kg	[13]
Neonates	7.33 ± 4.55 L/kg	[10]	
Clearance	Adults	370 mL/min	[13]
Metabolism	-	Extensive hepatic metabolism	[5]
Active Metabolite	-	Ketodoxapram	[5]

Clinical Dosing and Administration

Doxapram is administered intravenously, either as an intermittent injection or a continuous infusion.[4] Dosing is highly dependent on the clinical indication and the patient's response.

Table 4: Summary of Intravenous Dosing Regimens for Adults



Indication	Dosing Regimen	Maximum Dose	Reference(s)
Post-anesthesia Respiratory Depression	Intermittent Injection: 0.5-1 mg/kg, may repeat at 5-min intervals.	Total: 2 mg/kg	[4][10]
IV Infusion: Start at 5 mg/min, then decrease to 1-3 mg/min.	Total: 4 mg/kg	[10][15]	
Drug-induced CNS Depression	Intermittent Injection: 1-2 mg/kg, repeat in 1-2 hours.	3 g/day	[4][16]
IV Infusion: Prime with 1-2 mg/kg, then infuse at 1-3 mg/min for up to 2 hours.	3 g/day	[16]	
COPD with Acute Hypercapnia	IV Infusion: 1-2 mg/min.	3 mg/min for no more than 2 hours	[16]

Experimental Protocols

The evaluation of Doxapram's pharmacological profile has been conducted through various in vivo and in vitro experimental models.

In Vivo Evaluation of Respiratory Stimulation in an Animal Model

This protocol describes a generalized procedure for assessing the ventilatory effects of Doxapram in an anesthetized animal model, such as a cat, which has been historically used in such studies.[17][18]

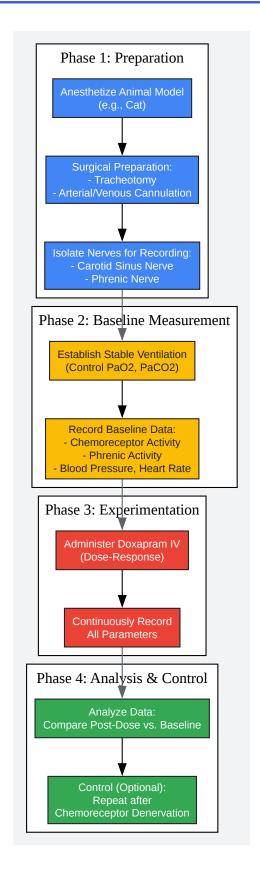
Objective: To measure the effect of intravenous Doxapram on carotid body chemoreceptor activity and central respiratory output (phrenic nerve activity).



Methodology:

- Animal Preparation: Anesthetize the animal (e.g., with alpha-chloralose).[18] Perform a tracheotomy and cannulate the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration.
- Nerve Recording: Isolate and prepare the carotid sinus nerve for recording chemoreceptor afferent activity. Isolate and record from the phrenic nerve to measure central respiratory output.
- Physiological Control: Maintain the animal's body temperature. Control end-tidal CO2 and O2 levels through mechanical ventilation to establish a stable baseline.
- Baseline Measurement: Record baseline carotid chemoreceptor discharge rate, phrenic nerve activity, blood pressure, and heart rate under controlled normoxic and normocapnic conditions.
- Doxapram Administration: Administer Doxapram hydrochloride intravenously at varying doses (e.g., starting from 0.2 mg/kg).[17]
- Data Acquisition: Continuously record all neural and physiological parameters before, during, and after drug administration until effects return to baseline.
- Control Experiment (Optional): To distinguish peripheral from central effects, repeat the experiment after surgical denervation of the carotid sinus and aortic nerves. In such a state, any remaining respiratory stimulation can be attributed to a central mechanism.[17][18]





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Caption: Workflow for in vivo evaluation of Doxapram.



In Vitro Electrophysiology on Cloned Human Channels

This protocol outlines a method to study the direct effects of Doxapram on specific ion channels.

Objective: To determine the pharmacological profile and potency of Doxapram on cloned human TASK-1 and TASK-3 channels.[19]

Methodology:

- Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., tsA201 cells).
 Transiently transfect the cells with plasmids encoding the human TASK-1 or TASK-3 channel subunits.
- Electrophysiology: After 24-48 hours, perform whole-cell patch-clamp electrophysiology on the transfected cells.
- Solution and Drug Application: Use appropriate intracellular and extracellular solutions. Apply
 Doxapram at a range of concentrations to the extracellular bath to generate a dose-response
 curve.
- Data Acquisition and Analysis: Record the potassium currents in voltage-clamp mode before and after the application of Doxapram. Analyze the data to determine the extent of channel inhibition and calculate the EC50 value.

Adverse Effects and Contraindications

The use of Doxapram is associated with a range of potential adverse effects, reflecting its generalized CNS stimulant properties. Common side effects include fever, sweating, disorientation, dilated pupils, muscle spasticity, and arrhythmias.[4] Hypertension is also a notable risk.[4]

Doxapram is contraindicated in several patient populations, including those with:

- Known hypersensitivity to the drug.
- Severe hypertension or significant cardiovascular impairment.[4][5]



- Epilepsy or other convulsive disorders.[4]
- Evidence of head injury or cerebral vascular accident.[4]
- Mechanical disorders of ventilation (e.g., airway obstruction, pneumothorax).[4]

Due to the presence of benzyl alcohol as a preservative in some formulations, it is contraindicated in neonates.[4][5]

Conclusion

Doxapram hydrochloride hydrate is a potent, rapid-acting respiratory stimulant with a well-defined, dose-dependent mechanism of action. It acts on both peripheral chemoreceptors and central medullary centers to increase respiratory drive. While its clinical utility is established, particularly in acute settings, its use requires careful patient selection and monitoring due to a narrow therapeutic window and a significant side-effect profile. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to further investigate the pharmacology of Doxapram or develop novel respiratory stimulants.

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